Imidazole derivative 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole derivative 4 is a nitrogen-containing aromatic heterocyclic compound. Imidazole and its derivatives are known for their versatility and significant applications in various fields, including medicine, synthetic chemistry, and industry. The imidazole ring is a five-membered ring containing two nitrogen atoms at non-adjacent positions, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivative 4 typically involves multicomponent reactions. One common method is the cyclo-condensation of 1,2-diketones, ammonium acetate, and aldehydes or anilines. This reaction can be catalyzed by various catalysts under green or solvent-based conditions . Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of imidazole derivatives often employs efficient and scalable methods. For instance, the Van Leusen reaction, Debus-Radziszewski synthesis, and Marckwald synthesis are well-known methods for producing substituted imidazoles on an industrial scale . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Imidazole derivative 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and imidazole amines .
Scientific Research Applications
Imidazole derivative 4 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazole derivative 4 involves its interaction with specific molecular targets. For instance, imidazole derivatives inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by inhibiting the enzyme cytochrome P450 14α-demethylase. This leads to altered cell membrane permeability and ultimately results in the osmotic disruption or growth inhibition of the fungal cell . Additionally, imidazole derivatives can act as enzyme inhibitors, affecting various biochemical pathways .
Comparison with Similar Compounds
Benzimidazole: Similar to imidazole but with an additional benzene ring fused to the imidazole ring.
Thiazole: Contains a sulfur atom in place of one of the nitrogen atoms in the imidazole ring.
Oxazole: Contains an oxygen atom in place of one of the nitrogen atoms in the imidazole ring.
Uniqueness: Imidazole derivative 4 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to benzimidazole, thiazole, and oxazole, imidazole derivatives often exhibit higher biological activity and versatility in chemical reactions .
Properties
Molecular Formula |
C24H15Cl3F3N7O |
---|---|
Molecular Weight |
580.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-5-(1,2,4-triazol-1-ylmethyl)imidazol-4-yl]-5-[1-(trifluoromethyl)cyclopropyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H15Cl3F3N7O/c25-13-1-4-15(5-2-13)37-18(10-36-12-31-11-32-36)19(33-20(37)16-6-3-14(26)9-17(16)27)21-34-35-22(38-21)23(7-8-23)24(28,29)30/h1-6,9,11-12H,7-8,10H2 |
InChI Key |
UFJZESYUYSJRPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NN=C(O2)C3=C(N(C(=N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl)CN6C=NC=N6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.